molecular formula C24H24FN3O4S2 B2645105 N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-46-9

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Katalognummer B2645105
CAS-Nummer: 851781-46-9
Molekulargewicht: 501.59
InChI-Schlüssel: YSHWFPRSDULOFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that likely contains a pyrazole core (a five-membered ring with three carbon atoms and two nitrogen atoms) and several phenyl groups (aromatic rings). The presence of both tosyl (a sulfur-containing group derived from toluenesulfonic acid) and ethanesulfonamide groups suggests that this compound might be a sulfonamide .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds, such as fluorinated pyrazoles, are often synthesized via a two-step reaction. The first step typically involves the synthesis of a pyrazoline intermediate via a one-pot three-component reaction. The second step is the synthesis of the pyrazole via oxidative aromatization of the pyrazoline .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, referred to as SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound were explored in an open-label study involving eight healthy male subjects. The study revealed that the drug is primarily excreted via feces (79%), with urine accounting for only 12% of the total excretion. The elimination half-life of plasma radioactivity was substantially longer than that of the unchanged SB-649868, indicating the presence of slowly cleared metabolites. Notably, SB-649868 and a hemiaminal metabolite were identified as the main circulating components in plasma, with the metabolite arising from oxidation of the benzofuran ring followed by rearrangement. Extensive metabolism of SB-649868 was observed, with negligible amounts excreted unchanged (Renzulli et al., 2011).

Exposures and Effects

In various studies, the exposure to perfluorinated compounds (PFCs), which share structural similarities with N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, has been analyzed to understand the potential health impacts. PFCs like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been detected in human serum, indicating widespread human exposure. These compounds are known for their persistence and potential toxic effects. For instance, PFOS was the dominant PFC in serum samples analyzed, highlighting the need to understand the sources, pathways, and health implications of such chemical exposures (Calafat et al., 2007).

Eigenschaften

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-10-20(25)11-7-19)28(26-23)34(31,32)22-14-4-17(2)5-15-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWFPRSDULOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.